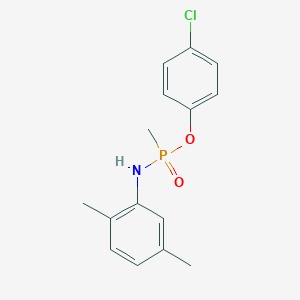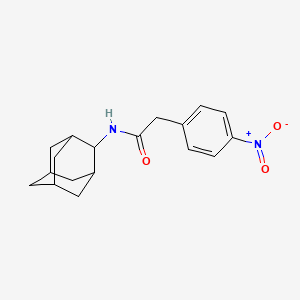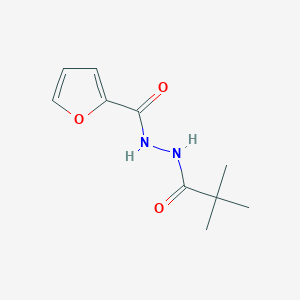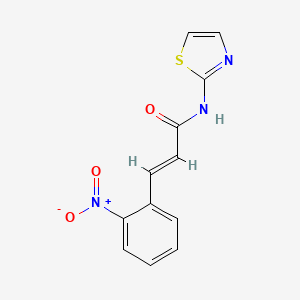
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as ENF, is a synthetic compound that belongs to the class of furan derivatives. ENF has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
ENF exerts its pharmacological effects by interacting with various molecular targets in the body. It has been found to modulate the activity of ion channels, receptors, and enzymes. ENF has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. It has also been found to activate the GABAergic system, which plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
ENF has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. ENF has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, ENF has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.
実験室実験の利点と制限
ENF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. ENF has also been found to exhibit high stability and low toxicity. However, ENF has some limitations for lab experiments. It is a relatively new compound, and its pharmacological effects are still being studied. ENF is also relatively expensive compared to other compounds used in scientific research.
将来の方向性
ENF has several potential future directions for scientific research. It can be studied for its potential use in the treatment of various neurodegenerative diseases. ENF can also be studied for its potential use as an anti-inflammatory and analgesic agent. Further studies can be conducted to investigate the molecular targets of ENF and its mechanism of action. In addition, ENF can be modified to improve its pharmacological properties and reduce its cost.
Conclusion:
ENF is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has several advantages for lab experiments, but its pharmacological effects are still being studied. ENF has several potential future directions for scientific research, and further studies are needed to investigate its molecular targets and mechanism of action.
合成法
ENF can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-ethylphenylamine, which is then reacted with furfuryl chloride to obtain N-(4-ethylphenyl)-2-furylamine. The second step involves the nitration of 3-nitrophenol to obtain 3-nitrophenylacetic acid, which is then esterified with N-(4-ethylphenyl)-2-furylamine to obtain ENF.
科学的研究の応用
ENF has been widely used in scientific research due to its potential applications in various fields. ENF has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ENF has been found to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
特性
IUPAC Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-13-6-8-15(9-7-13)20-19(22)18-11-10-17(25-18)14-4-3-5-16(12-14)21(23)24/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRYQSDWLDZEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)


![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5723645.png)
![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)